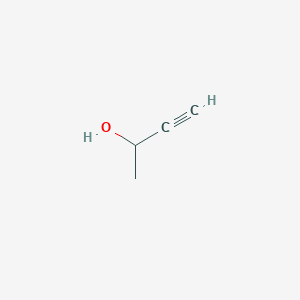

3-Butyn-2-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222370. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPOMITUDGXOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022297 | |

| Record name | (+/-)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2028-63-9 | |

| Record name | 3-Butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyn-2-ol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Butyn-2-ol. It details experimental protocols for its synthesis, purification, and analysis, and explores its application as a key intermediate in the synthesis of compounds with potential therapeutic effects in neurodegenerative diseases.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₆O, is a versatile organic compound that features both a terminal alkyne and a secondary alcohol functional group.[1] This unique structure makes it a valuable building block in organic synthesis.[1][2] It is a colorless to pale yellow liquid at room temperature with a characteristic faint, ether-like, or pungent odor.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O | [1][3] |

| Molecular Weight | 70.09 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 66-67 °C at 150 mmHg | [2][5] |

| Melting Point | -17 °C | [1] |

| Density | 0.894 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.426 | [2][5] |

| Flash Point | 6 °C (closed cup) | [5] |

| Solubility | Soluble in water and polar organic solvents.[1] Completely miscible in water.[6] | [1][3][6] |

| Vapor Pressure | 11 hPa at 20 °C | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2028-63-9 | [3][4] |

| IUPAC Name | But-3-yn-2-ol | [4] |

| Synonyms | 1-Ethynylethanol, 1-Methyl-2-propynyl alcohol, Methylethynylcarbinol | [3] |

| InChI | InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3 | [4][5] |

| InChIKey | GKPOMITUDGXOSB-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C#C)O | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available.[4][5][7][8] | [4][5][7][8] |

| ¹³C NMR | Data available.[7] | [7] |

| IR Spectroscopy | Data available.[4][9][10] | [4][9][10] |

| Mass Spectrometry | Data available.[4][9][11] | [4][9][11] |

| Raman Spectroscopy | Data available.[4][7] | [4][7] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound in a research setting.

This procedure describes the synthesis of a protected form of this compound, which is often more practical for subsequent reactions due to its non-volatile and water-insoluble nature.[3]

Experimental Workflow for the Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol

Caption: Workflow for the synthesis of a protected form of this compound.

Methodology:

-

A flame-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry THF (54 mL).[3]

-

The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.[3]

-

tert-Butyllithium (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.[3]

-

Acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is added in one portion. The mixture is stirred for an additional 20 minutes at -40 °C.[3]

-

The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL) at room temperature.[3]

-

After 15 minutes, the phases are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).[3]

-

The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and the solvent is removed using a rotary evaporator.[3]

-

The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol.[3]

For the purification of this compound itself, fractional distillation under reduced pressure is a common method to remove impurities with different boiling points.[12]

Methodology:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

A fractional distillation apparatus is assembled, including a fractionating column, condenser, and receiving flask.

-

The system is connected to a vacuum source to reduce the pressure.

-

The flask is heated gently. The fraction that distills at the boiling point of this compound at the given pressure is collected. The boiling point is reported as 66-67 °C at 150 mmHg.[2][5]

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

GC Conditions:

-

Column: A suitable capillary column, such as a polar polyethylene (B3416737) glycol phase (e.g., SPB-1000) or a non-polar polydimethylsiloxane (B3030410) phase (e.g., Equity-1), is selected based on the desired separation.[13]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.

-

Oven Temperature Program: A temperature ramp is programmed to effectively separate the components of the mixture. For example, starting at 50 °C and ramping at 10 °C per minute to 315 °C.[3]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: A scan range appropriate for the expected masses of the analyte and potential impurities is selected.

-

-

Data Analysis: The retention time of the major peak is compared to that of a standard to confirm the identity of this compound. The mass spectrum of the peak is analyzed to confirm the molecular weight and fragmentation pattern.

NMR spectroscopy provides detailed structural information about the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the presence of the different types of protons in the molecule.

-

¹³C NMR and DEPT Acquisition: A carbon-13 NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), is acquired to identify the different carbon environments (CH₃, CH₂, CH, and quaternary carbons).[7]

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the carbon skeleton of the molecule.

Role in Drug Development: Synthesis of Anti-Alzheimer's Agents

This compound serves as a crucial intermediate in the synthesis of aminoindanes, a class of compounds investigated for their potential therapeutic effects in Alzheimer's disease.[14][15][16] These synthetic aminoindanes have been shown to exhibit inhibitory activity against acetylcholine (B1216132) esterase (AChE) and monoamine oxidase (MAO).[14]

Logical Relationship of this compound to Potential Alzheimer's Therapeutics

Caption: Role of this compound as a precursor to potential Alzheimer's therapeutics.

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of acetylcholine, which can lead to improvements in cognitive function.

Caption: Mechanism of action for MAO inhibitors derived from this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. [3][5]It may cause skin and eye irritation. [3]Ingestion and inhalation may be harmful. [3]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place in a tightly sealed container. [3] This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Its versatile chemical nature and role as a precursor to potential neuroprotective agents highlight its significance in medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(2028-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. Recent developments in the synthesis of acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. magritek.com [magritek.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. (2R)-3-Butyn-2-ol | C4H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. benchchem.com [benchchem.com]

- 13. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]

- 14. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Butyn-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-butyn-2-ol (CAS No: 2028-63-9), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering critical data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.5 | Quartet | ~7.0 | 1H | -CH(OH)- |

| ~2.4 | Doublet | ~2.0 | 1H | ≡C-H |

| ~2.0 (variable) | Singlet (broad) | 1H | -OH | |

| ~1.4 | Doublet | ~7.0 | 3H | -CH₃ |

Solvent: CDCl₃ Instrument Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data [2]

| Chemical Shift (δ) ppm | Assignment |

| ~85.0 | -C≡CH |

| ~72.0 | -C≡CH |

| ~58.0 | -CH(OH)- |

| ~22.5 | -CH₃ |

Solvent: CDCl₃ Instrument Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy[3][4]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1070 | Strong | C-O stretch (secondary alcohol) |

Sample Preparation: Liquid Film/Neat or Gas Phase

Mass Spectrometry (MS)[5][6]

| m/z | Relative Intensity (%) | Assignment |

| 70 | ~5 | [M]⁺ (Molecular Ion) |

| 55 | 100 | [M-CH₃]⁺ or [C₄H₇]⁺ via rearrangement |

| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 27 | Moderate | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI) The base peak at m/z 55 is particularly stable due to the formation of a resonance-stabilized propargyl/allenyl cation.[3]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy : The proton NMR spectrum is acquired on an NMR spectrometer, for instance, a 90 MHz instrument, using a standard single-pulse sequence.[1] Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration.

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is recorded on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy : The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small drop of neat this compound is placed directly onto the crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[4]

-

Gas-Phase IR Spectroscopy : A small amount of this compound can be injected into a heated gas cell within an FTIR spectrometer.[5] Gas-phase spectra are often recorded at a higher resolution than liquid-phase spectra to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry : The mass spectrum is obtained using a mass spectrometer with an EI source. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS).[4] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of this compound Structure Elucidation.

References

- 1. This compound(2028-63-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(2028-63-9) 13C NMR [m.chemicalbook.com]

- 3. The mass spectrum of 3 -butyn-2-ol shows a large peak at m / z=55. Draw t.. [askfilo.com]

- 4. This compound | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to 3-Butyn-2-ol: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Core Topic: 3-Butyn-2-ol CAS Number: 2028-63-9 Molecular Formula: C₄H₆O

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. It details the compound's properties, synthesis, and significant applications, with a focus on its role as a versatile precursor in the synthesis of complex molecules.

Physicochemical and Spectral Data of this compound

This compound is a colorless to pale yellow liquid with a distinct odor. Its bifunctional nature, containing both a secondary alcohol and a terminal alkyne, makes it a highly reactive and versatile reagent in organic synthesis.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 70.09 g/mol | [2] |

| CAS Number | 2028-63-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 66-67 °C at 150 mmHg | [3] |

| Density | 0.894 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.426 | [3] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [3] |

| Solubility | Soluble in water | |

| SMILES | CC(C#C)O | [2] |

| InChI | 1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3 | [2] |

| InChIKey | GKPOMITUDGXOSB-UHFFFAOYSA-N | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide to an aldehyde. The following is a representative experimental protocol for the synthesis of a related compound, (rac)-4-Triisopropylsilyl-3-butyn-2-ol, which illustrates the key steps involved in forming the propargylic alcohol moiety. A similar approach can be envisioned for the synthesis of this compound using acetylene (B1199291) and acetaldehyde.

Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol

This procedure involves the reaction of triisopropylsilyl acetylene with acetaldehyde.

Materials:

-

Triisopropylsilyl acetylene (95%)

-

Dry Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M in pentane)

-

Acetaldehyde (>99.5%)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄)

-

Argon gas

Procedure:

-

A flame-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with argon.

-

Triisopropylsilyl acetylene (4.75 g, 26.0 mmol) and dry THF (54 mL) are added to the flask via syringe.

-

The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.

-

tert-Butyllithium (18 mL, 32.3 mmol) is added dropwise via syringe, resulting in a bright yellow mixture.

-

The mixture is stirred at -40 °C for 30 minutes.

-

Acetaldehyde (2.3 mL, 39.2 mmol) is then added in one portion via syringe.

-

The reaction is stirred for an additional 20 minutes at -40 °C.

-

The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL) at room temperature.

-

After 15 minutes, the phases are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).

-

The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and the solvent is removed using a rotary evaporator.

-

The resulting residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol as a clear oil.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactivity of both the hydroxyl and alkyne functional groups, which allow for a variety of chemical transformations.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-Alzheimer's agents and antibiotics. The chiral nature of this compound also makes it a valuable substrate for the synthesis of enantiomerically pure compounds.

-

Agrochemical Development: This compound is utilized in the production of advanced agrochemicals.[1]

-

Fine Chemical Manufacturing: Its unique structure and reactivity are leveraged in the broader fine chemical industry to produce specialized chemical products.[1]

The following diagram illustrates the synthetic utility of this compound as a precursor in a Sonogashira coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Structure and Functional Groups of 3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-2-ol, a secondary acetylenic alcohol, is a versatile building block in organic synthesis. Its unique structure, featuring both a hydroxyl group and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the structure, functional groups, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into its role as a precursor in the synthesis of pharmacologically active agents, specifically inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), and provides detailed experimental protocols for its synthesis and a key reaction.

Structure and Functional Groups

This compound, with the chemical formula C₄H₆O, possesses a straightforward yet highly functionalized structure. The molecule consists of a four-carbon chain with a hydroxyl (-OH) group located on the second carbon and a carbon-carbon triple bond (alkyne) between the third and fourth carbons. The IUPAC name for this compound is but-3-yn-2-ol .

The two primary functional groups that dictate the reactivity of this compound are:

-

Secondary Alcohol (-OH): The hydroxyl group is attached to a carbon that is bonded to two other carbon atoms. This functional group can undergo oxidation, esterification, and etherification, and it also imparts polarity to the molecule, influencing its solubility.

-

Terminal Alkyne (-C≡CH): The presence of a terminal triple bond with an acidic proton makes it amenable to deprotonation and subsequent reactions with electrophiles, such as in Sonogashira, Suzuki, and Negishi cross-coupling reactions. It can also undergo hydration, hydrohalogenation, and hydrogenation.

The presence of these two reactive centers in close proximity allows for the synthesis of a wide array of more complex molecules, making this compound a valuable intermediate in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| CAS Number | 2028-63-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 66-67 °C at 150 mmHg |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.426 |

| Solubility | Soluble in water and many organic solvents.[1] |

| Flash Point | 26 °C (78.8 °F) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~3290 (sharp) | Strong | ≡C-H stretch (alkyne) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (sec-alcohol) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~4.55 | Quartet (q) | 6.6 | 1H | CH(OH) |

| ~2.45 | Doublet (d) | 2.1 | 1H | C≡CH |

| ~1.90 (broad s) | Singlet (s) | - | 1H | OH |

| ~1.48 | Doublet (d) | 6.6 | 3H | CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~84.5 | C ≡CH |

| ~72.0 | C≡C H |

| ~58.5 | C H(OH) |

| ~24.5 | C H₃ |

Role in Drug Development: Precursor to Enzyme Inhibitors

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of aminoindane derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are significant targets in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, there is a deficit of acetylcholine, leading to cognitive impairment. AChE inhibitors prevent the degradation of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

The following diagram illustrates the simplified signaling pathway of acetylcholinesterase and the mechanism of its inhibition.

Caption: Acetylcholinesterase Inhibition Pathway.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for Parkinson's disease and depression.

The diagram below outlines the general mechanism of monoamine oxidase and its inhibition.

Caption: Monoamine Oxidase Inhibition Pathway.

Experimental Protocols

Synthesis of this compound (Representative Procedure)

This protocol is adapted from the synthesis of a silyl-protected derivative and illustrates the general approach for the ethynylation of acetaldehyde (B116499).

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetylene (B1199291) gas or a suitable acetylene source

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a thermometer is placed under an inert atmosphere (argon or nitrogen).

-

Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Acetylene gas is bubbled through the cold THF for 30 minutes to create a saturated solution.

-

n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of a white precipitate of lithium acetylide will be observed.

-

After the addition is complete, the mixture is stirred at -78 °C for an additional 30 minutes.

-

A solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise to the lithium acetylide suspension, ensuring the temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

The following diagram outlines the workflow for this synthesis.

Caption: Workflow for the Synthesis of this compound.

Catalytic Hydrogenation of this compound to 3-Buten-2-ol

This protocol describes the selective semi-hydrogenation of the alkyne functionality.

Materials:

-

This compound

-

Palladium on calcium carbonate, lead poisoned (Lindlar's catalyst) or Palladium on alumina (B75360) (Pd/Al₂O₃)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

A hydrogenation flask is charged with this compound and a suitable solvent (e.g., methanol).

-

The catalyst (e.g., Lindlar's catalyst, typically 5% by weight of the alkyne) is added to the flask.

-

The flask is connected to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

-

The system is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product, while minimizing over-reduction to the corresponding alkane.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 3-Buten-2-ol, which can be further purified by distillation if necessary.

Conclusion

This compound is a fundamentally important and highly versatile chemical intermediate. Its bifunctional nature, arising from the presence of both a secondary alcohol and a terminal alkyne, provides a rich platform for a multitude of synthetic transformations. This guide has provided a detailed overview of its structure, properties, and spectroscopic signature, which are essential for its effective use in a research and development setting. The exploration of its application as a precursor to potent enzyme inhibitors for neurodegenerative diseases underscores its significance in medicinal chemistry. The provided experimental protocols offer practical guidance for its synthesis and a key chemical modification, further enabling its application in the synthesis of novel and complex molecules.

References

Chemical Identity: Synonyms and Alternative Names

An In-depth Technical Guide to 3-Butyn-2-ol: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a versatile acetylenic alcohol, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, and key applications, with a focus on its role as a precursor in the synthesis of neuroactive compounds.

This compound is known by a variety of names in chemical literature and commerce. Its unambiguous identification is crucial for researchers. The primary IUPAC name is but-3-yn-2-ol .[1][2] A comprehensive list of synonyms and identifiers is provided below.

Common Synonyms and Alternative Names: [1]

-

1-Butyn-3-ol

-

1-Ethynylethanol[1]

-

2-Hydroxy-3-butyne

-

Ethynylmethylcarbinol[1]

-

α-Methylpropargyl alcohol[2]

Chemical Identifiers:

-

SMILES: CC(C#C)O[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, sweet, alcoholic |

| Boiling Point | 108-111 °C |

| Melting Point | -1.5 °C |

| Flash Point | 26 °C (78.8 °F) |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index | n20/D 1.426 |

| Water Solubility | Completely miscible |

| pKa | 13.28 ± 0.20 (Predicted) |

| LogP | 1.1 at 35°C |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature, possessing both a reactive terminal alkyne and a secondary alcohol. Its chirality also makes it a useful precursor for asymmetric synthesis.[4]

A significant application for drug development professionals is its use as an intermediate in the synthesis of aminoindanes.[5][6] These compounds have been investigated for their inhibitory activity against acetylcholine (B1216132) esterase and monoamine oxidase, making them targets for anti-Alzheimer's agents.[5][6] The aminoindane scaffold is a rigid analog of amphetamine and its derivatives can act as monoamine releasers with varying selectivity for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[7]

The (R)-(+)-enantiomer of this compound is particularly noted for its use in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.[4] It has been utilized in studies exploring biochemical pathways and has applications in the synthesis of antibiotics.[3][4]

Mechanism of Action of Aminoindane Derivatives

Aminoindane derivatives, synthesized using this compound as a starting material, exert their neuropharmacological effects primarily by interacting with monoamine transporters. This interaction leads to the release of key neurotransmitters in the central nervous system. The general mechanism is depicted in the signaling pathway diagram below.

Caption: Mechanism of action of aminoindane derivatives at the presynaptic terminal.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol, a derivative of this compound, which is a useful intermediate for further synthetic transformations.[8]

Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol [8]

-

Materials:

-

Triisopropylsilyl acetylene (B1199291) (95%)

-

Dry Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M in pentane)

-

Acetaldehyde (B116499) (>99.5%, ACS reagent grade)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

A 250-mL single-necked, flame-dried round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.

-

The flask is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry THF (54 mL) by syringe through the septum.

-

The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.

-

tert-BuLi (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.

-

ACS reagent grade acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is then added in one portion via syringe.

-

The reaction mixture is stirred for an additional 20 minutes at -40 °C.

-

The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL) at room temperature.

-

After stirring for 15 minutes, the phases are separated.

-

The aqueous layer is extracted with diethyl ether (2 x 40 mL).

-

The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and the solvent is removed using a rotary evaporator (40 °C, water aspirator pressure).

-

The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%) as a clear oil.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards:

-

Highly flammable liquid and vapor.

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye damage.

-

Harmful to aquatic life with long-lasting effects.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear protective gloves, clothing, eye, and face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store in a flammables area.

-

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in drug discovery and organic synthesis. Its unique structure allows for a wide range of chemical transformations, and its role as a precursor to neuroactive aminoindanes highlights its importance in the development of potential therapeutics for neurodegenerative diseases. A thorough understanding of its properties and careful handling are essential for its safe and effective use in the laboratory.

References

- 1. This compound | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (R)-(+)-3-Butyn-2-ol | 42969-65-3 | FB05622 | Biosynth [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Solubility Profile of 3-Butyn-2-ol: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and professionals in drug development on the solubility of 3-butyn-2-ol in common laboratory solvents.

Introduction

This compound (CAS No: 2028-63-9), a versatile acetylenic alcohol, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts a specific set of physical and chemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Physicochemical Properties and Solubility Principles

This compound is a clear, colorless to light yellow liquid with the chemical formula C₄H₆O.[1] Its solubility is primarily governed by its molecular structure. The presence of the hydroxyl (-OH) group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is the main contributor to its solubility in polar solvents. Conversely, the four-carbon backbone and the alkyne functionality introduce a degree of nonpolar character, which influences its interaction with nonpolar solvents.[2]

The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound. Solvents with similar polarity and hydrogen bonding capabilities are more likely to be good solvents for this compound.

Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Polarity (Dielectric Constant) | Solubility/Miscibility of this compound |

| Protic Solvents | Water | H₂O | 80.1 | Completely Miscible[3][4][5] |

| Methanol | CH₃OH | 32.7 | Miscible (Expected) | |

| Ethanol | C₂H₅OH | 24.5 | Miscible (Expected)[2] | |

| Aprotic Polar Solvents | Acetone | C₃H₆O | 20.7 | Miscible (Expected)[2] |

| Acetonitrile | C₂H₃N | 37.5 | Soluble (Expected) | |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble (Expected) | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble (Expected) | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble (Expected) |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble (Expected) | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble (Expected) |

| Halogenated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble (Expected) |

| Chloroform | CHCl₃ | 4.8 | Soluble[6] | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Insoluble (Expected) |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | 1.9 | Insoluble (Expected)[2] |

| Heptane | C₇H₁₆ | 1.9 | Insoluble (Expected) |

Note: "Miscible (Expected)" and "Soluble (Expected)" are based on the chemical principle of "like dissolves like" and the known polar nature of this compound. Experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are standard methodologies that can be adapted for this compound.

Protocol 1: Qualitative Determination of Miscibility

Objective: To quickly assess whether this compound is miscible with a given liquid solvent at room temperature.

Materials:

-

This compound

-

Test solvent

-

Small, clear glass vials with caps (B75204) (e.g., 4 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the test solvent to a clean, dry vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the mixture against a well-lit background.

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or turbid and does not clarify upon standing.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is based on the principles outlined in OECD Guideline 105 for determining water solubility and can be adapted for organic solvents.[2][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Sealed, airtight flasks or vials

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

An appropriate analytical method for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a measured volume of the solvent to a flask.

-

Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a separate, undissolved phase of this compound.

-

Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours). A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle. It is crucial that the temperature remains constant during this period.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the chosen analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample using the selected analytical method (e.g., GC-FID).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Caption: Workflow for the quantitative determination of solubility.

Conclusion

This compound demonstrates favorable solubility in water and polar organic solvents due to its ability to form hydrogen bonds. While it is expected to have limited solubility in nonpolar solvents, experimental verification is crucial for specific applications. The provided qualitative and quantitative experimental protocols offer a robust framework for researchers to determine the solubility of this compound in their solvent systems of interest, thereby facilitating its effective use in chemical synthesis and development.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. This compound CAS#: 2028-63-9 [chemicalbook.com]

- 5. (S)-(-)-3-Butyn-2-ol, 99% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyn-2-ol is a chiral propargylic alcohol that serves as a versatile building block in modern organic synthesis. Its stereoisomers, (R)-(+)-3-butyn-2-ol and (S)-(-)-3-butyn-2-ol, are of significant interest in the pharmaceutical and materials science industries due to their utility in the asymmetric synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the chirality and stereoisomerism of this compound, including its synthesis, resolution, and chiroptical properties. Detailed experimental protocols for key synthetic and resolution methodologies are presented, along with tabulated quantitative data for easy comparison. Furthermore, this guide illustrates the logical workflows of these processes through diagrams generated using the DOT language.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₄H₆O, possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2).[1] This gives rise to a pair of enantiomers, designated as (R)- and (S)-3-butyn-2-ol.[2] These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.[3] The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).[2] The distinct spatial arrangement of the substituents around the chiral center makes each enantiomer a unique chemical entity, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[2][4]

Stereoisomers of this compound

The two enantiomers of this compound are non-superimposable mirror images of each other. Their three-dimensional structures are depicted below.

References

Basic reactivity of the alkyne and hydroxyl groups in 3-Butyn-2-ol

An In-depth Technical Guide to the Reactivity of 3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic compound featuring both a terminal alkyne and a secondary hydroxyl group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3][4] Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the introduction of key structural motifs. This guide provides a detailed exploration of the core reactivity of the alkyne and hydroxyl functionalities, complete with experimental data, protocols, and logical diagrams to assist researchers in leveraging the synthetic potential of this compound.

Reactivity of the Terminal Alkyne Group

The terminal alkyne is characterized by its sp-hybridized carbons and the presence of a weakly acidic acetylenic proton. This functionality is the gateway to a host of powerful synthetic transformations, including carbon-carbon bond formation and the construction of heterocyclic systems.

Acidity and Metal Acetylide Formation

The proton on the terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons. This allows for deprotonation by a strong base (e.g., sodium hydride, n-butyllithium) to form a potent nucleophile—the corresponding metal acetylide. This acetylide can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[7][8] this compound is an excellent substrate for this transformation, providing access to a diverse range of substituted propargyl alcohols.

Table 1: Representative Conditions for Sonogashira Coupling with Propargyl Alcohols

| Entry | Aryl Halide | Alkyne Source | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | DIPA | >95 | [7] |

| 2 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | High | [8] |

| 3 | Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | TBAF | THF | Good-Excellent | [8] |

Note: 2-Methyl-3-butyn-2-ol is a close structural analog and its reactivity in Sonogashira couplings is representative of the terminal alkyne in this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (2-5 mol%).

-

Reagent Addition: Add a suitable solvent (e.g., THF, DIPA) and an amine base (e.g., DIPA, triethylamine, DBU) (2-3 eq.).

-

Alkyne Addition: Add this compound (1.1-1.5 eq.) to the mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-70 °C) and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: A logical workflow for the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[9][10] This transformation provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and drug development.[11][]

Experimental Protocol: General Procedure for CuAAC Reaction

-

Setup: In a vial, dissolve the organic azide (B81097) (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a copper(II) sulfate (B86663) (CuSO₄) solution (1-10 mol%) to a sodium ascorbate (B8700270) solution (5-20 mol%). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

-

Workup: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.

Reduction (Hydrogenation)

The triple bond of this compound can be selectively reduced. Partial hydrogenation, typically using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other specialized catalysts, yields the corresponding alkene, 3-buten-2-ol.[13] Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) reduces the alkyne to the corresponding alkane, 2-butanol.[14][15]

Table 2: Hydrogenation Conditions for Alkynols

| Starting Material | Catalyst | Conditions | Major Product | Yield (%) | Reference |

| This compound | Functionalized SBA-15/metformin/Pd | H₂ (1 atm), Methanol, 20°C, 5h | 3-Buten-2-ol | 90 | [13] |

| 2-Methyl-3-butyn-2-ol | Pd/γ-Al₂O₃ | H₂ (1-20 bar), Ethanol, 10-65°C | 2-Methyl-3-buten-2-ol | up to 97 | [16][17] |

| 3-Butyn-1-ol | Pd/C | H₂ (1.0 MPa), 75°C | Butan-1-ol | Quantitative | [15] |

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound exhibits typical alcohol reactivity, participating in oxidation, esterification, and etherification reactions, and can be converted into a good leaving group for nucleophilic substitution.[18]

Oxidation

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-butyn-2-one.[19] This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or through Swern or Parikh-Doering oxidation protocols. Care must be taken to choose conditions that are compatible with the alkyne functionality.

Esterification and Etherification

The hydroxyl group can readily undergo esterification with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form the corresponding esters. Similarly, it can be converted into an ether via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Conversion to a Leaving Group

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a better one. This is commonly achieved by reacting this compound with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding mesylate or tosylate esters. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. This strategy has been demonstrated with the related 3-butyn-1-ol.[20]

Caption: Key reaction pathways for the hydroxyl group in this compound.

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are critical for reaction monitoring and product characterization.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | but-3-yn-2-ol | [21] |

| CAS Number | 2028-63-9 | [22] |

| Molecular Formula | C₄H₆O | [22] |

| Molecular Weight | 70.09 g/mol | [21] |

| Appearance | Colorless to light yellow liquid | [1][21] |

| Boiling Point | 107-109 °C | - |

| Density | 0.893 g/mL at 25 °C | - |

| Flash Point | 6 °C (42.8 °F) |

Table 4: Spectroscopic Data for this compound

| Technique | Key Signals / Wavenumbers | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 4.55 (q, 1H, -CH(OH)), 2.45 (d, 1H, ≡C-H), 1.78 (s, 1H, -OH), 1.48 (d, 3H, -CH₃) | [23] |

| ¹³C NMR (CDCl₃) | δ (ppm): 84.3 (≡C-H), 72.0 (-C≡), 58.7 (-CH(OH)), 24.5 (-CH₃) | [23] |

| IR (Neat) | ν (cm⁻¹): ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch) | [21] |

| Mass Spectrum (EI) | m/z: 55, 39, 27 | [21][22] |

*Note: NMR data is for the closely related 4-triisopropylsilyl-3-butyn-2-ol, with the silyl (B83357) group removed for illustrative purposes of the core structure's shifts.

Conclusion

This compound is a powerful and versatile synthetic intermediate due to the distinct and predictable reactivity of its alkyne and hydroxyl functional groups. The terminal alkyne allows for robust carbon-carbon bond formation via Sonogashira coupling and efficient construction of triazoles through click chemistry, while the secondary alcohol provides a handle for oxidation, esterification, and nucleophilic substitution reactions. A thorough understanding of these reaction pathways is essential for researchers in medicinal chemistry and materials science to effectively utilize this compound in the design and synthesis of novel, high-value molecules.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 11. Click Chemistry [organic-chemistry.org]

- 13. 3-BUTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Alcohol Reactivity [www2.chemistry.msu.edu]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. NanoPutian - Wikipedia [en.wikipedia.org]

- 21. This compound | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. This compound [webbook.nist.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Butyn-2-ol from Acetaldehyde and Acetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-butyn-2-ol, a valuable acetylenic alcohol intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. The synthesis is achieved through the ethynylation of acetaldehyde (B116499) with acetylene (B1199291), a classic example of a Favorskii reaction.[1] Methodologies covering base-catalyzed laboratory-scale synthesis and an overview of industrially relevant catalytic systems are presented. This guide includes comprehensive safety precautions, detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and reaction mechanism.

Introduction

This compound (also known as 1-ethynylethanol or methylpropargyl alcohol) is a key building block in organic synthesis due to its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne.[2][3] These functional groups allow for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and flavors.[3]

The primary route for the synthesis of this compound is the nucleophilic addition of an acetylide anion to the carbonyl carbon of acetaldehyde. This reaction, known as the Favorskii reaction, is typically catalyzed by a strong base.[1] In a laboratory setting, this is often achieved using potassium hydroxide (B78521) in a suitable solvent. Industrially, this transformation can be carried out using Reppe chemistry, which employs metal acetylide catalysts, such as copper acetylide, often under pressure.[1]

This document outlines a detailed protocol for the laboratory synthesis of this compound from acetaldehyde and acetylene gas, providing researchers with the necessary information to perform this synthesis safely and efficiently.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from acetaldehyde and acetylene proceeds via a base-catalyzed nucleophilic addition. The reaction mechanism can be visualized as follows:

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocols

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. For a related procedure involving a protected alkyne, see Organic Syntheses, 2007 , 84, 120.[4]

3.1. Materials and Equipment

-

Reagents:

-

Acetaldehyde (≥99.5%)

-

Potassium hydroxide (KOH), pellets or flakes

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Acetylene gas (purified)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol (B130326) cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

3.2. Experimental Procedure

WARNING: This reaction involves a highly flammable gas (acetylene) and a volatile, flammable, and potentially harmful aldehyde. It should be performed in a well-ventilated fume hood, and all appropriate safety precautions must be taken.

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, a dropping funnel, and a condenser fitted with a drying tube.

-

Flush the entire apparatus with an inert gas (e.g., nitrogen or argon).

-

-

Reaction:

-

Charge the flask with finely powdered potassium hydroxide (1.2 equivalents) and anhydrous DMSO.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

Begin bubbling a steady stream of acetylene gas through the suspension.

-

Slowly add a solution of acetaldehyde (1.0 equivalent) in anhydrous DMSO dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours while maintaining the acetylene flow.

-

-

Workup:

-

Stop the acetylene flow and switch to an inert gas purge.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator at low temperature and pressure.

-

-

Purification:

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [5] |

| Molecular Weight | 70.09 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 108-111 °C (at atmospheric pressure); 66-67 °C (at 150 mmHg) | [7] |

| Density | 0.894 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.426 | [7] |

| ¹H NMR (CDCl₃, ppm) | δ 4.55 (q, 1H), 2.45 (d, 1H), 1.78 (br s, 1H), 1.48 (d, 3H) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ 84.3, 72.5, 58.7, 24.5 | [4] |

| IR (neat, cm⁻¹) | 3325 (O-H stretch), 3290 (≡C-H stretch), 2110 (C≡C stretch), 1050 (C-O stretch) | [4][5] |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

| Catalyst | Potassium Hydroxide (KOH) | Other strong bases like sodium amide (NaNH₂) can also be used. |

| Solvent | DMSO, THF, liquid ammonia | DMSO is often preferred for its ability to dissolve acetylene and promote the reaction.[2] |

| Temperature | 0-10 °C | Low temperatures are crucial to minimize side reactions, such as the aldol (B89426) condensation of acetaldehyde. |

| Reaction Time | 3-5 hours | Reaction progress can be monitored by TLC or GC. |

| Typical Yield | 60-80% | Yields can vary depending on the specific conditions and scale. Side reactions, such as polymerization of acetylene or aldol condensation of acetaldehyde, can lower the yield.[1] |

| Purity (after distillation) | >97% | Purity can be assessed by GC analysis.[6] |

Experimental Workflow

The logical flow of the synthesis of this compound can be represented by the following diagram:

Caption: Workflow for the synthesis of this compound.

Safety Precautions

6.1. Acetylene

-

Extreme Flammability: Acetylene is a highly flammable gas and forms explosive mixtures with air over a wide range of concentrations.

-

Decomposition: Under pressure (above 15 psig), acetylene can decompose explosively. Never pressurize acetylene gas in the laboratory.

-

Handling: Use in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded. Use regulators and flowmeters designed for acetylene.

6.2. Acetaldehyde

-

Extreme Flammability: Acetaldehyde is a volatile and extremely flammable liquid.

-

Toxicity: It is harmful if swallowed or inhaled and causes serious eye irritation. It is also a suspected carcinogen and mutagen.

-

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

6.3. Potassium Hydroxide

-

Corrosive: KOH is a strong base and is corrosive to skin and eyes. Handle with appropriate PPE.

6.4. General Precautions

-

The reaction should be conducted behind a safety shield.

-

Ensure a fire extinguisher and safety shower/eyewash station are readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from acetaldehyde and acetylene is a robust and well-established reaction that provides access to a versatile chemical intermediate. By following the detailed protocols and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently produce this valuable compound for further applications in drug development and chemical synthesis. The provided data and diagrams serve as a comprehensive guide for the successful execution and understanding of this important organic transformation.

References

- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3-ブチン-2-オール 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Grignard Reaction Protocol for the Synthesis of 3-Butyn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction